Samorin

Prophylaxis Field Efficacy Cattle

Samorin® (isometamidium chloride) is a phenanthridine-based trypanocidal agent used in veterinary medicine. It is a triazene compound synthesized from a coupling reaction between m-amidinobenzenediazonium chloride and homidium chloride.

Molecular Formula C28H27Cl2N7
Molecular Weight 532.5 g/mol
CAS No. 4174-74-7
Cat. No. B1213026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamorin
CAS4174-74-7
Synonyms8-(3-(m-amidinophenyl)-2-triazeno)-3-amino-5-ethyl-6-phenylphenanthridinium
8-3-m-amidinophenyl-2-triazano-3-amino-5-etheyl-6-phenylphenanthridinium chloride
8-m-amidinophenyldiazoamino-3-amino-5-methyl-6-phenylphenanthridinium chloride
ISMM
isometamidium
isometamidium cation
isometamidium chloride
isometamidium chloride, monohydrochloride
isometamidium ion
isometamidium mesilate
isometamidium mesylate
isometamidium methanesulfonate
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-1-triazenyl)-5-ethyl-6-phenyl-
phenanthridinium, 3-amino-8-(3-(3-(aminoiminomethyl)phenyl)-2-triazen-1-yl)-5-ethyl-6-phenyl-, methanesulfonate (1:1)
Samorin
trypamidium
Veridium
Molecular FormulaC28H27Cl2N7
Molecular Weight532.5 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.Cl.[Cl-]
InChIInChI=1S/C28H25N7.2ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);2*1H
InChIKeyURSFPCGNENDEFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Samorin® (Isometamidium Chloride, CAS 4174-74-7): Baseline Overview for Veterinary Trypanocide Procurement


Samorin® (isometamidium chloride) is a phenanthridine-based trypanocidal agent used in veterinary medicine [1]. It is a triazene compound synthesized from a coupling reaction between m-amidinobenzenediazonium chloride and homidium chloride [1][2]. Commercially, Samorin® is formulated as a mixture of four primary components, with the purified isometamidium (ISM) being the major active constituent [3]. Its primary application is for both the prophylactic and therapeutic treatment of African Animal Trypanosomiasis (AAT), caused by protozoan parasites such as Trypanosoma congolense, T. vivax, and T. brucei brucei [1][3].

Why Samorin® (Isometamidium Chloride) Cannot Be Substituted with Generic In-Class Trypanocides


Generic substitution among veterinary trypanocides is not straightforward due to significant differences in their primary clinical applications, resistance profiles, and pharmacokinetic behavior. While isometamidium chloride (Samorin®), diminazene aceturate, and homidium chloride/bromide are the three main classes of drugs used against AAT, they are not interchangeable [1]. A systematic review of preclinical studies indicates the propensity for resistance development follows the order Homidium > Isometamidium > Diminazene, highlighting a lower risk of resistance for isometamidium compared to homidium [2]. Furthermore, cross-resistance between these drugs is a major concern, with studies showing that resistance to one can confer varying degrees of resistance to others, limiting treatment options [3][4]. Therefore, the selection of a trypanocide must be based on specific, evidence-backed performance metrics rather than assumed class-level efficacy, as detailed in the quantitative evidence below.

Samorin® (Isometamidium Chloride) Quantitative Evidence Guide: Comparator Data for Scientific Selection


Prophylactic Duration of Samorin® vs. Homidium Bromide in Field Trials

Samorin® (isometamidium chloride) provides a significantly longer duration of prophylaxis compared to homidium bromide under field conditions in cattle [1].

Prophylaxis Field Efficacy Cattle Trypanosomiasis Homidium

In Vitro Potency: Samorin® Mixture vs. Purified Isometamidium and Homidium

The commercial Samorin® mixture is significantly more potent than any of its individual purified components and demonstrates comparable potency to purified isometamidium (ISM) [1][2].

In Vitro Potency Trypanosoma EC50 Mixture Activity

Comparative Resistance Propensity: Isometamidium vs. Homidium and Diminazene

A systematic review and meta-analysis indicates that the propensity for developing resistance in preclinical studies is lowest for diminazene aceturate, intermediate for isometamidium chloride (Samorin®), and highest for homidium chloride/bromide [1]. Cross-resistance data from a separate study also quantifies this phenomenon [2].

Drug Resistance Cross-resistance Meta-analysis Homidium Diminazene

Pharmacokinetic Advantage: Tissue Fluid vs. Plasma Levels of Samorin® Compared to Diminazene and Homidium

Samorin® (isometamidium chloride) exhibits a unique pharmacokinetic profile following intravenous administration, characterized by tissue fluid levels exceeding plasma levels, a feature not observed with diminazene aceturate or homidium bromide [1].

Pharmacokinetics Tissue Distribution Boran Steers Diminazene Homidium

In Vivo Prophylactic Efficacy: 100% Protection Against T. vivax for 90 Days

Samorin® (isometamidium chloride) provides 100% prophylactic efficacy against an experimental Trypanosoma vivax challenge in cattle for up to 90 days [1].

In Vivo Prophylaxis T. vivax Cattle Efficacy

Samorin® (Isometamidium Chloride): Validated Application Scenarios for Research and Livestock Management


Strategic Long-Acting Prophylaxis in Tsetse-Endemic Regions

Samorin® is the preferred choice for long-term, field-based prophylaxis. Evidence from direct field comparisons shows it provides a 63% longer protective interval (7.5 vs. 4.6 weeks) than homidium bromide, significantly reducing the frequency of cattle roundups and injections [1]. This is further supported by a controlled study demonstrating 100% prophylactic efficacy against T. vivax for up to 90 days [2]. This application is ideal for ranching operations and community herds in areas with high tsetse fly challenge, where minimizing labor and stress on animals is a key operational goal.

Management of Trypanocidal Resistance with Sanative Pairs

Given the high prevalence of drug resistance and cross-resistance, Samorin® plays a critical role in sanative pair strategies. Its intermediate resistance propensity relative to homidium and diminazene makes it a valuable component in rotational or combined regimens designed to delay the onset of multi-drug resistance [3][4]. In areas where resistance to one drug is detected, Samorin® may still be effective, and its use can be strategically managed to preserve the utility of the limited trypanocidal arsenal. For instance, in regions showing isometamidium resistance, the sanative drug diminazene aceturate is often used, and vice versa.

Intravenous Administration for Resistant Infections

For cattle harboring trypanosome strains with suspected or confirmed resistance to standard intramuscular therapy, the intravenous administration of Samorin® offers a distinct pharmacological advantage. Pharmacokinetic studies show that intravenous injection achieves plasma levels 18 to 36 times higher than intramuscular injection, and crucially, results in tissue fluid levels that exceed plasma levels—a property unique to Samorin® among the three major trypanocides [5]. This higher and more extensive tissue penetration can overcome certain resistance mechanisms, potentially restoring curative efficacy where other routes or drugs have failed.

In Vitro Screening and Quality Control of Isometamidium Formulations

The established in vitro potency of the Samorin® mixture serves as a critical reference standard for research and quality assurance [6][7]. When evaluating new formulations or generic isometamidium products, their activity can be directly compared to the Samorin® standard in Alamar blue assays against reference strains of T. congolense and T. b. brucei. This ensures that any alternative product demonstrates equivalent potency to the well-characterized mixture, and that the balance of active components does not compromise efficacy.

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